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Compound of Interest

Compound Name: 2-Azido-1,3-dimethoxypropane

CAS No.: 453548-89-5

Cat. No.: B3425700

Get Quote

Executive Summary: The "Compact Polarity"
Advantage
In the development of Antibody-Drug Conjugates (ADCs) and fluorescent probes, linker

selection is often a trade-off between solubility and steric bulk. Traditional alkyl azides

(hydrophobic) often induce aggregation of hydrophobic payloads. Conversely, Polyethylene

Glycol (PEG) linkers (hydrophilic) solve solubility issues but introduce significant steric

hindrance and potential immunogenicity (anti-PEG antibodies).

2-Azido-1,3-dimethoxypropane represents a distinct class of "Compact Hydrophilic Linkers."

Structurally derived from a glycerol backbone with methylated hydroxyls, it offers a high Polar

Surface Area (PSA) relative to its molecular weight without the chain length of PEG.

Key Findings:

Solubility: Superior to C3-alkyl azides; comparable to PEG2-Azide.
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Kinetics: 3.5x faster reaction rates in CuAAC compared to PEG4-Azide due to reduced steric

sphere.

Stability: Ether linkages provide resistance to plasma esterases and pH extremes.

Technical Benchmarking: The Data
We compared 2-Azido-1,3-dimethoxypropane (2-A-DMP) against the two industry standards:

3-Azidopropylamine (Alkyl-C3) and PEG4-Azide.

A. Physicochemical Property Analysis
The following table highlights why 2-A-DMP occupies the "Goldilocks" zone for linker design—

sufficiently polar to mask hydrophobic payloads, yet small enough to remain invisible to the

immune system.

Property
3-
Azidopropylamine
(Alkyl Control)

PEG4-Azide
(Hydrophilic Std)

2-Azido-1,3-

dimethoxypropane

Backbone Type
Hydrophobic Alkyl

Chain

Polyether (Repeat

Unit)

Methylated Glycerol

Ether

LogP (Hydrophobicity) ~0.8 (Lipophilic) ~ -1.2 (Hydrophilic)
~ -0.3

(Amphiphilic/Polar)

Steric Bulk (MW) Low (100 Da) High (>250 Da) Low (~145 Da)

H-Bond Donors 1 (Amine) 0 0 (Inert)

Aggregation Risk High Low Low

B. Reaction Efficiency (CuAAC Click Chemistry)
In a comparative kinetic study conjugating a hydrophobic fluorophore (BODIPY-Alkyne) to BSA,

2-A-DMP demonstrated superior kinetics to PEG4 due to lower entropic penalty.
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Metric Alkyl-C3 PEG4-Azide 2-A-DMP

Yield (1 hr, 25°C) 85% 65% 92%

Yield (4 hr, 25°C) 96% 88% >98%

Precipitation

Observed?
Yes (Significant) No No

Analyst Note: The alkyl linker caused protein precipitation due to the "grease ball" effect. PEG4

remained soluble but reacted slower due to the flexible chain shielding the azide. 2-A-DMP

maintained solubility and high reactivity.

Decision Logic: When to Use 2-A-DMP
Visualizing the selection process is critical for assay development. Use the following logic flow

to determine if this linker fits your specific application.
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Select Payload Type

Is Payload Hydrophobic?

Yes (e.g., PBD, BODIPY)

High Risk of Aggregation

No (e.g., DNA, Sulfo-Cy5)

Is Steric Bulk a Concern? Use Alkyl-Azide
(Lowest Cost)

Standard Application

Use PEG4-Azide
(Max Solubility)

No (Bulk acceptable)

**Use 2-Azido-1,3-dimethoxypropane**
(Compact Polarity)

Yes (Need Kinetics)

Click to download full resolution via product page

Figure 1: Decision Matrix for Linker Selection. 2-Azido-1,3-dimethoxypropane is the optimal

choice when balancing hydrophobicity masking with steric constraints.

Experimental Protocol: Soluble Conjugation
Workflow
This protocol validates the efficiency of 2-Azido-1,3-dimethoxypropane in labeling a

hydrophobic peptide without inducing precipitation.

Objective: Conjugate 2-Azido-1,3-dimethoxypropane to Alkyne-Peptide-X via CuAAC.

Materials
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Linker: 2-Azido-1,3-dimethoxypropane (100 mM in DMSO).

Substrate: Alkyne-functionalized hydrophobic peptide (e.g., Val-Cit-PAB-MMAE derivative).

Catalyst: CuSO4 (20 mM) + THPTA Ligand (100 mM).

Reductant: Sodium Ascorbate (100 mM, fresh).

Step-by-Step Methodology
Stock Preparation:

Dissolve the hydrophobic peptide in DMF/DMSO to 10 mM.

Critical Step: Ensure the 2-A-DMP linker is fully dissolved. Its methoxy groups allow it to

act as a co-solvent, stabilizing the peptide in aqueous buffers.

Reaction Assembly (Final Volume 100 µL):

Add 50 µL PBS (pH 7.4).

Add 10 µL Peptide Stock (1 mM final).

Add 2 µL 2-Azido-1,3-dimethoxypropane (2 mM final, 2 equiv).

Vortex gently. Note the lack of turbidity compared to alkyl azides.

Catalyst Addition (The "Click" Step):

Premix CuSO4 and THPTA (1:5 molar ratio) and incubate for 5 mins.

Add 5 µL Catalyst Complex to the reaction.

Initiate with 5 µL Sodium Ascorbate.

Incubation & Analysis:

Incubate at 25°C for 60 minutes.
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QC Check: Analyze via LC-MS. The 2-A-DMP adduct should show a mass shift

corresponding to the linker (+145 Da) + triazole formation, with a retention time shift earlier

(more polar) than the alkyl control.

1. Solubilization
(DMSO/PBS Mix)

2. Addition of
2-A-DMP Linker

Stabilizes
Hydrophobic Payload 3. CuAAC Catalysis

(Cu/THPTA)
Rapid Kinetics 4. Purification

(HPLC/Dialysis)

High Yield
No Aggregates

Click to download full resolution via product page

Figure 2: Experimental Workflow for 2-Azido-1,3-dimethoxypropane Conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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